1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core modified by a methanesulfonyl group and a substituted pyrrolidine moiety. The pyrrolidine ring is further functionalized with a thiophen-3-ylmethyl group, introducing sulfur-containing aromaticity. While explicit physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate lipophilicity due to the thiophene and sulfonyl groups, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c1-24(21,22)19-7-2-14(3-8-19)16(20)17-15-4-6-18(11-15)10-13-5-9-23-12-13/h5,9,12,14-15H,2-4,6-8,10-11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQJTDQGXARDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-Methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H23N3O3S2
- Molecular Weight : 393.5 g/mol
- CAS Number : 2097914-25-3
The structure features a piperidine ring, a pyrrolidine moiety, and a thiophene group, which are known to influence its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole and pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines, such as A431 (vulvar epidermal carcinoma) and HT-29 (colon cancer) cells. The introduction of electron-donating groups has been correlated with increased cytotoxicity, suggesting that modifications to the thiophene or piperidine rings could enhance the activity of our compound .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A431 |
| Compound B | 1.98 ± 1.22 | HT-29 |
| 1-Methanesulfonyl-N-{...} | TBD | TBD |
Anticonvulsant Activity
In studies involving pyrrolidine derivatives, certain compounds demonstrated anticonvulsant properties by interacting with neurotransmitter systems. The SAR analysis suggested that modifications to the piperidine or pyrrolidine structures could improve efficacy against seizure models. The potential for our compound to exhibit similar effects warrants further investigation .
The mechanism by which 1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide exerts its biological effects may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : The piperidine fragment is known for modulating various receptors, potentially influencing neurotransmitter levels and cellular signaling pathways.
Case Studies
Recent studies have explored the biological activity of related compounds in clinical settings:
- Study on Antitumor Effects : A recent investigation into similar piperidine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that our compound may also possess significant antitumor potential.
- Anticonvulsant Screening : In a pharmacological screening of pyrrolidine analogs, several candidates exhibited effective anticonvulsant activity, indicating that our compound may warrant similar testing.
Comparaison Avec Des Composés Similaires
Structural Analogues from Evidence
The following compounds share the piperidine-4-carboxamide scaffold but differ in substituents and heterocyclic components:
Key Findings and Implications
Thiophene (in the target) introduces sulfur-based electronic effects, which may improve metabolic stability over pyridine (as in ) due to reduced susceptibility to oxidative metabolism .
Functional Group Variations :
- The methanesulfonyl group in the target compound and analogs (e.g., ) contributes to hydrogen-bond acceptor capacity, influencing binding affinity in enzyme inhibition.
- The absence of sulfonyl or carboxamide groups in 1-[(thiophen-3-yl)methyl]piperidin-4-ol reduces polarity, likely decreasing aqueous solubility compared to the target compound.
Molecular Weight and Complexity :
- The target compound (estimated MW ~380–400 g/mol, based on analogs) falls within the typical range for CNS-penetrant molecules, whereas smaller analogs like (MW 197.3) may exhibit faster clearance .
Méthodes De Préparation
Synthesis of Piperidine-4-Carboxamide Core
The piperidine-4-carboxamide moiety serves as the foundational structure. A validated method involves:
Conversion of Piperidine-4-Carboxylic Acid to Carboxamide :
Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Subsequent reaction with aqueous ammonia yields piperidine-4-carboxamide.
$$
\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NH}3} \text{Piperidine-4-carboxamide}
$$
Key conditions:Alternative Route via Transfer Hydrogenation :
For substituted piperidines, transfer hydrogenation with formaldehyde under palladium catalysis (Pd/C, HCOOH) introduces methyl groups, though this is omitted in the target compound.
Introduction of Methanesulfonyl Group
Sulfonylation of the piperidine nitrogen is achieved via nucleophilic substitution:
- Reaction with Methanesulfonyl Chloride :
Piperidine-4-carboxamide is treated with methanesulfonyl chloride (MsCl) in the presence of potassium carbonate (K₂CO₃) in anhydrous DMF at room temperature.
$$
\text{Piperidine-4-carboxamide} + \text{MsCl} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Methanesulfonylpiperidine-4-carboxamide}
$$
Synthesis of N-[(Thiophen-3-yl)Methyl]Pyrrolidin-3-Amine
The pyrrolidine substituent is synthesized via reductive amination:
- Reductive Amination of Pyrrolidin-3-Amine :
Pyrrolidin-3-amine reacts with thiophen-3-ylcarbaldehyde in methanol using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.
$$
\text{Pyrrolidin-3-amine} + \text{Thiophen-3-ylcarbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine}
$$
Coupling of Piperidine and Pyrrolidine Moieties
The final step involves amide bond formation between 1-methanesulfonylpiperidine-4-carboxamide and N-[(thiophen-3-yl)methyl]pyrrolidin-3-amine:
Activation of Carboxamide as Acyl Chloride :
The piperidine carboxamide is treated with thionyl chloride to generate the reactive acyl chloride intermediate.
$$
\text{1-Methanesulfonylpiperidine-4-carboxamide} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride}
$$Amine Coupling :
The acyl chloride reacts with N-[(thiophen-3-yl)methyl]pyrrolidin-3-amine in the presence of triethylamine (Et₃N) in dichloromethane.
$$
\text{Acyl chloride} + \text{N-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$- Conditions: 0°C to room temperature, 12 h
- Yield: 50–60% after recrystallization from ethanol/water.
Optimization and Challenges
- Regioselectivity in Sulfonylation : Ensuring exclusive sulfonylation at the piperidine nitrogen requires stoichiometric control of MsCl and base (K₂CO₃).
- Purification Challenges : Intermediates with similar polarities necessitate gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane).
- Stereochemical Considerations : Chiral centers in pyrrolidine may require resolution via chiral HPLC or asymmetric synthesis.
Analytical Validation
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, DMSO-d₆):
- Piperidine protons: δ 2.5–3.5 (m, 6H)
- Methanesulfonyl group: δ 3.1 (s, 3H)
- Thiophene aromatic protons: δ 7.2–7.5 (m, 3H).
- ¹H NMR (400 MHz, DMSO-d₆):
High-Performance Liquid Chromatography (HPLC) :
Mass Spectrometry (MS) :
- ESI-MS : m/z 424.2 [M+H]⁺.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
